Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate

Description

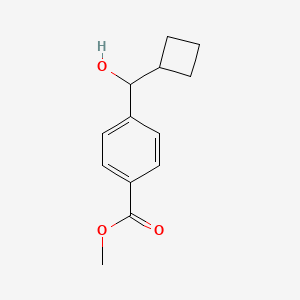

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is a benzoic acid derivative featuring a cyclobutyl-hydroxymethyl substituent at the para position of the benzene ring. This compound is structurally characterized by its cyclobutane ring, which introduces steric strain and lipophilicity, and a hydroxyl group that enhances polarity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[cyclobutyl(hydroxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9,12,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUWZUOFXMEWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Method

One common approach to synthesize methyl 4-(cyclobutyl(hydroxy)methyl)benzoate involves the esterification of 4-(hydroxymethyl)benzoic acid with methanol. This method typically requires the following steps:

Reagents :

- 4-(Hydroxymethyl)benzoic acid

- Methanol

- Acid catalyst (e.g., sulfuric acid)

-

- The hydroxymethyl benzoic acid is dissolved in methanol.

- An acid catalyst is added to facilitate the reaction.

- The mixture is heated under reflux for several hours.

- After completion, the reaction mixture is cooled, and the product is purified through distillation or recrystallization.

Yield : This method generally provides good yields, often exceeding 80% under optimized conditions.

Hydroxymethylation followed by Esterification

Another method involves first synthesizing 4-(hydroxymethyl)benzoic acid through hydroxymethylation of p-xylene followed by esterification:

Reagents :

- p-Xylene

- Formaldehyde or paraformaldehyde

- Acid catalyst (e.g., hydrochloric acid)

-

- p-Xylene is reacted with formaldehyde in the presence of an acid catalyst to yield 4-(hydroxymethyl)benzoic acid.

- The resulting hydroxymethylated product is then subjected to esterification with methanol using an acid catalyst.

Yield : The overall yield can vary but typically remains high if both steps are performed under optimal conditions.

Comparative Analysis of Synthesis Methods

| Method | Steps Involved | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification | Direct reaction with methanol | >80 | Simple and direct; fewer steps | Requires purification after synthesis |

| Hydroxymethylation + Esterification | Two-step process | Varies (60-85) | Can produce high-purity intermediates | More complex; longer reaction time |

Research Findings and Observations

Recent studies have highlighted various catalysts that can enhance the efficiency of these reactions:

Metal-Organic Frameworks (MOFs) : The use of MOFs as catalysts has shown promise in improving yields and selectivity during the hydroxymethylation process. For example, using a copper-based MOF can lead to higher yields of hydroxymethylated products due to its unique surface properties.

Optimization Parameters : Factors such as temperature, reaction time, and molar ratios significantly affect the yield and purity of the final product. For instance, reactions conducted at elevated temperatures (>70°C) have been reported to enhance the rate of esterification and improve yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.

Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.

Substitution: 4-(cyclobutyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).

Scientific Research Applications

Medicinal Chemistry

- Anticancer Research : Compounds similar to methyl 4-(cyclobutyl(hydroxy)methyl)benzoate have been investigated for their potential as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor growth and metastasis. These compounds exhibit high binding affinity and selectivity, making them promising candidates for anticancer drug development .

- Drug Delivery Systems : The compound's ester functionality allows it to be utilized in drug delivery systems where controlled release is required. Its structural features enable modifications that can enhance solubility and bioavailability of therapeutic agents.

Material Science

- Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve flexibility and durability.

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives that require resistance to environmental degradation.

Agricultural Sciences

- Pesticide Formulations : Research indicates that derivatives of benzoic acid esters are effective in developing pesticide formulations. This compound may contribute to enhancing the efficacy of active ingredients through improved solubility and stability .

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzoate derivatives, including this compound, and evaluated their inhibitory effects on CAIX. The results showed significant potential for these compounds in targeting cancer cells selectively, indicating a pathway for future drug development .

Case Study 2: Polymer Applications

A research article highlighted the use of methyl benzoates in creating new polymer composites with enhanced properties for industrial applications. The study demonstrated how the inclusion of this compound improved the thermal stability and mechanical strength of the resulting materials .

Mechanism of Action

The mechanism by which Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Key Observations :

- Cyclobutyl vs.

- Electron-Donating vs. Withdrawing Groups: Bromine () and cyano () substituents alter the benzene ring’s electronic properties, influencing reactivity in electrophilic substitution reactions.

- Hydroxyl and Amino Groups: Polar functional groups (e.g., hydroxyl in , amino in ) enhance solubility but may reduce bioavailability due to increased polarity.

Physical Properties

Table 2: Physical Properties of Selected Compounds

Notes:

- However, cyclobutane’s strain may lower melting points compared to rigid aromatic derivatives (e.g., bromobenzyl in ).

- Synthesis yields for similar compounds vary widely (35–70%), influenced by substituent reactivity and purification methods (e.g., column chromatography in ).

Implications for Target Compound :

- The cyclobutyl-hydroxymethyl group’s lipophilicity may favor interactions with hydrophobic enzyme pockets (e.g., HDACs or tubulin ).

- The hydroxyl group could enable hydrogen bonding with biological targets, similar to aquaporin inhibitors in .

Key Challenges :

- Cyclobutyl group introduction may require specialized reagents (e.g., cyclobutyl lithium) or photochemical methods due to ring strain.

- Purification of polar derivatives (e.g., hydroxyl-containing compounds) often necessitates chromatography .

Biological Activity

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This detailed article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of p-hydroxybenzoic acid, characterized by the presence of a cyclobutyl group and a hydroxymethyl substituent. Its chemical structure can be represented as follows:

This compound is a methyl ester, which enhances its lipophilicity and may influence its absorption and distribution in biological systems.

Mechanisms of Biological Activity

- Antimicrobial Properties : this compound exhibits significant antimicrobial activity. It acts as an effective preservative in food and cosmetic formulations due to its ability to inhibit the growth of various bacteria and fungi. This antimicrobial effect is attributed to its capacity to disrupt microbial cell membranes and interfere with metabolic processes .

- Histamine Release Modulation : The compound has been shown to increase histamine release, which plays a crucial role in immune responses. This property suggests potential applications in treating allergic reactions or enhancing immune function .

- Cellular Regulation : Research indicates that this compound can modulate cellular activities related to immunity. It may influence the regulation of immune cells, potentially offering therapeutic benefits in immunological disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound could prevent ischemia-reperfusion injury by blocking sodium channels, which are critical in maintaining neuronal health during oxidative stress conditions .

Antimicrobial Activity Assessment

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a viable candidate for development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays using HepG-2 liver cancer cells demonstrated that this compound exhibits selective cytotoxic effects.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

The IC50 value was calculated to be approximately 120 µg/mL, indicating significant cytotoxic potential at higher concentrations .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic fate in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.